molecular formula C27H34N2O5 B586775 Quinapril Ethyl Ester CAS No. 103733-36-4

Quinapril Ethyl Ester

Katalognummer B586775
CAS-Nummer: 103733-36-4
Molekulargewicht: 466.578
InChI-Schlüssel: DRKDCOUMTGAAKG-IGKWTDBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinapril Ethyl Ester is a prodrug of Quinaprilat, the active metabolite of Quinapril . Quinapril is a medication used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It is a first-line treatment for high blood pressure .


Synthesis Analysis

This compound can be synthesized through a multi-step process . One method involves reacting (2S,45)-2- (4- methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-l,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in the presence of catalytic amounts of an acid .


Molecular Structure Analysis

The molecular structure of this compound can be found on various chemical databases . The molecule has a complex structure with multiple functional groups.


Chemical Reactions Analysis

This compound is hydrolyzed after absorption to form Quinaprilat, which is a more potent angiotensin-converting enzyme (ACE) inhibitor than the parent drug .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

Quinapril, an ACE inhibitor, undergoes enzymatic hydrolysis to its active diacid form, quinaprilat, which interrupts the conversion of angiotensin I to angiotensin II. This mechanism is pivotal in treating hypertension and congestive heart failure, with quinapril displaying efficacy in various hypertensive models. Quinapril’s hemodynamic effects, such as decreased peripheral and renal vascular resistance and natriuresis, underscore its potential in managing cardiovascular conditions. Its pharmacokinetic profile, characterized by rapid oral absorption and extensive distribution, except in the brain, alongside a metabolism that is not extensively diverted from quinaprilat, supports its therapeutic utility. Quinapril’s safety and efficacy align with its pharmacological profile, distinguishing it in clinical applications beyond blood pressure control, including organ-protective effects that may relate to genetic polymorphisms like the ACE gene I/D polymorphism (Kaplan, Taylor, Olson, & Andrews, 1989) (Sychev & Muslimova, 2011).

Comparative Metabolism with Other ACE Inhibitors

The metabolism and pharmacokinetic profiles of quinapril, compared to other ACE inhibitors like captopril and enalapril, reveal its distinctive attributes. Unlike captopril, quinapril and enalapril undergo de-esterification, likely in the liver, to their active metabolites. The elimination of these inhibitors primarily via renal excretion highlights the influence of renal function on their pharmacokinetics. Quinapril’s pharmacokinetic stability, even in the context of repeated dosing, positions it as a suitable candidate for a broad patient base, including those with hypertension or congestive heart failure (Vertes & Haynie, 1992).

Anticancer Potential of Quinazoline Derivatives

Quinapril’s quinazoline framework has been a focal point in medicinal chemistry due to its extensive biological properties, including anticancer activities. Recent patents and research underscore the evolving landscape of quinazoline derivatives as potent anticancer agents. These derivatives exhibit efficacy through mechanisms such as EGFR inhibition and modulation of various therapeutic protein targets, signifying their versatile therapeutic potential. This expanding therapeutic scope, coupled with novel synthesis strategies and structural diversity, underscores the promising horizon of quinazoline compounds in oncology (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Zukünftige Richtungen

Quinapril continues to be a widely used medication for managing hypertension, a significant risk factor for coronary heart disease . It is also used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As research progresses, there may be new uses and methods of administration for Quinapril Ethyl Ester.

Biochemische Analyse

Biochemical Properties

Quinapril Ethyl Ester Maleic Acid Salt is the ethyl ester prodrug of the non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor quinaprilat . It is used to treat hypertension and heart failure . ACE inhibitors are commonly used as a first-line therapy in the treatment of hypertension .

Cellular Effects

This compound Maleic Acid Salt, as an ACE inhibitor, has significant effects on various types of cells and cellular processes. It influences cell function by decreasing certain chemicals that tighten the blood vessels, so blood flows more smoothly, and the heart can pump blood more efficiently .

Molecular Mechanism

The molecular mechanism of action of this compound Maleic Acid Salt involves the inhibition of ACE, which plays a vital role in the renin-angiotensin-aldosterone system (RAAS) . After conversion in the liver, the drug enters circulation and inhibits ACE, thereby decreasing systemic (peripheral and renal) vascular resistance and blood pressure .

Temporal Effects in Laboratory Settings

It is known that the maximum observable effect of ACE inhibitors, such as this compound Maleic Acid Salt, takes place at 5 hours .

Dosage Effects in Animal Models

In animal models, this compound Maleic Acid Salt has been shown to lower blood pressure in both high- and normal-renin rodent and diuretic-treated dog models of hypertension .

Metabolic Pathways

This compound Maleic Acid Salt is metabolized into quinaprilat in the liver, where the drug enters circulation . The metabolic pathways that this compound Maleic Acid Salt is involved in are primarily related to the RAAS .

Transport and Distribution

The transport and distribution of this compound Maleic Acid Salt within cells and tissues are widespread, except for brain tissue . The renal system clears the majority of this compound Maleic Acid Salt .

Subcellular Localization

It is known that it is extensively distributed to all tissues except brain .

Eigenschaften

IUPAC Name

ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDCOUMTGAAKG-IGKWTDBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858356
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103733-36-4
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.